N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-benzylpiperidin-4-amine |
InChI |
InChI=1S/C19H22N2O2/c1-2-4-15(5-3-1)13-21-10-8-16(9-11-21)20-17-6-7-18-19(12-17)23-14-22-18/h1-7,12,16,20H,8-11,13-14H2 |
InChI Key |
LYGICVSZWFJIIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 1-Benzylpiperidin-4-one
Reductive amination remains the most widely reported method for synthesizing secondary amines like N-(benzo[d]dioxol-5-yl)-1-benzylpiperidin-4-amine. In this approach, 1-benzylpiperidin-4-one is condensed with benzo[d]dioxol-5-amine in the presence of a reducing agent.
Procedure :
-
Condensation : Equimolar quantities of 1-benzylpiperidin-4-one (1.0 equiv) and benzo[d]dioxol-5-amine (1.1 equiv) are dissolved in anhydrous dichloromethane (DCM) under nitrogen. Molecular sieves (4Å) are added to scavenge water.
-
Reduction : Sodium triacetoxyborohydride (1.5 equiv) is introduced portion-wise at 0°C, followed by stirring at room temperature for 12–16 hours.
-
Workup : The reaction is quenched with saturated NaHCO₃, extracted with DCM, and dried over Na₂SO₄.
Yield : 40–50% after purification via silica gel chromatography (cyclohexane/ethyl acetate, 3:1).
Key Data :
-
Reaction Time : 16 hours
-
Temperature : 0°C → room temperature
-
Purification : Column chromatography (Rf = 0.3 in 3:1 cyclohexane/ethyl acetate)
Nucleophilic Substitution via Activated Aryl Halides
An alternative route involves the displacement of a leaving group (e.g., bromide) on a benzo[d]dioxol-5-yl substrate by 1-benzylpiperidin-4-amine.
Procedure :
-
Substrate Activation : 5-Bromobenzo[d][1,dioxole (1.0 equiv) is treated with copper(I) iodide (0.1 equiv) and trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 equiv) in toluene.
-
Coupling : 1-Benzylpiperidin-4-amine (1.2 equiv) is added, and the mixture is heated at 110°C for 24 hours.
-
Workup : The crude product is filtered through Celite, concentrated, and purified via flash chromatography.
Optimization Notes :
-
Catalyst System : Ullmann-type conditions improve aryl-amine coupling efficiency.
-
Solvent Effects : Toluene outperforms DMF or DMSO in minimizing side reactions.
Protection-Deprotection Strategies for Amine Functionalization
To prevent unwanted side reactions during synthesis, temporary protection of the piperidine nitrogen is employed.
Boc Protection Protocol :
-
Protection : 1-Benzylpiperidin-4-amine (1.0 equiv) is treated with di-tert-butyl dicarbonate (1.2 equiv) and DMAP (0.01 equiv) in DCM at room temperature for 6 hours.
-
Deprotection : The Boc-protected intermediate is subjected to HCl/dioxane (4M) at 60°C for 2 hours to regenerate the free amine.
Yield : 85–90% for protection; >95% for deprotection.
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR (300 MHz, CDCl₃) :
-
δ 7.35–7.27 (m, 5H, benzyl aromatic protons)
-
δ 6.81 (d, J = 8.2 Hz, 1H, benzodioxole H-4)
-
δ 6.72 (s, 1H, benzodioxole H-6)
-
δ 3.52 (s, 2H, N-CH₂-Ph)
HRMS (ESI) :
Purity Assessment via HPLC
Conditions :
-
Column : C18 (4.6 × 150 mm, 5 µm)
-
Mobile Phase : 60:40 acetonitrile/water (0.1% TFA)
-
Flow Rate : 1.0 mL/min
-
Retention Time : 8.2 minutes
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl chloride, palladium catalysts, and suitable bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine exhibit significant antiviral properties. For instance, derivatives with a benzo[d][1,3]dioxole structure have been shown to inhibit viral replication by interfering with nucleic acid synthesis pathways.
Case Study: Influenza A Virus
A study highlighted the effectiveness of related compounds as small molecule inhibitors targeting influenza A RNA polymerase. These findings suggest that this compound may possess similar antiviral capabilities against various strains of influenza.
Anticancer Activity
The compound has also shown promise in cancer research. Certain derivatives have been reported to induce apoptosis in cancer cells. A notable study on thieno[3,2-d]pyrimidine derivatives indicated that modifications at specific positions led to increased cytotoxicity against various cancer cell lines.
Data Table: Cytotoxicity Studies
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| This compound | MRC-5 | 20 | Moderate toxicity observed |
| Related thieno[3,2-d]pyrimidines | HeLa | 15 | Significant apoptosis induction |
| Other derivatives | A549 | 10 | High cytotoxicity |
The proposed mechanism of action for the anticancer activity includes:
- Inhibition of Topoisomerase II : Similar compounds have demonstrated the ability to inhibit this enzyme, crucial for DNA replication and transcription.
- Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase has been observed in studies involving related chemical structures.
Neuropharmacological Effects
This compound has been evaluated for its neuropharmacological effects. Research suggests that compounds with similar structures may affect neurotransmitter uptake and modulation.
Case Study: Dopamine Transporter Affinity
A study investigated the binding affinity of related compounds to the dopamine transporter (DAT) and norepinephrine transporter (NET). These findings indicate potential applications in treating neurological disorders such as depression and schizophrenia.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several piperidine- and benzodioxole-containing derivatives. Key analogues include:
Key Observations :
- ASN90 replaces the piperidine with a piperazine ring and introduces a thiadiazole-carboxamide, enhancing enzyme inhibitory activity (e.g., O-GlcNAcase) .
Physicochemical Properties
Notes:
- The benzodioxole group in the target compound contributes to distinct NMR signals (e.g., δ 5.9–6.1 for methylenedioxy protons) .
- Formamide derivatives (e.g., 67b) show higher polarity due to the formamide group, enhancing water solubility .
Key Differences :
- The piperidine core in the target compound may favor interactions with G-protein-coupled receptors (GPCRs), while piperazine derivatives (e.g., ASN90) are more common in enzyme inhibition .
- Schiff bases (11a) may exhibit reversible binding but lower metabolic stability compared to secondary amines .
Biological Activity
N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
- Chemical Formula : C21H25N2O2
- Molecular Weight : 337.45 g/mol
- CAS Number : 416881-01-1
This compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes. Its structure suggests potential interactions with monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters.
1. Monoamine Oxidase Inhibition
Research indicates that compounds similar to this compound can act as selective inhibitors of MAO-A and MAO-B. For instance, a study demonstrated that certain derivatives exhibited significant inhibitory activity against MAO-B with IC50 values in the low micromolar range, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease .
2. Antidepressant Properties
The compound's structural similarity to known antidepressants implies it may possess mood-enhancing properties. Studies have shown that related piperidine derivatives can modulate serotonin and norepinephrine levels, supporting their use as antidepressants .
3. Anticancer Activity
Some research has explored the anticancer potential of piperidine derivatives. For example, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells, highlighting a promising avenue for further investigation into this compound's efficacy against various cancer types .
Case Study 1: MAO Inhibition
A study evaluating a series of piperidine derivatives found that specific analogs showed potent inhibition of hMAO-B with IC50 values ranging from 0.075 µM to 0.136 µM. The docking studies revealed strong interactions between these compounds and the enzyme's active site, indicating that this compound may exhibit similar binding characteristics .
Case Study 2: Antidepressant Efficacy
In a preclinical model of depression, a derivative of this compound was administered to rodents. The results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent .
Data Table: Biological Activity Overview
| Activity Type | Measurement Method | Findings |
|---|---|---|
| MAO-A Inhibition | Fluorometric Assay | IC50 = 0.075 µM (selective for MAO-B) |
| Antidepressant Activity | Behavioral Tests | Significant reduction in depressive behavior |
| Anticancer Activity | Cell Viability Assay | Induced apoptosis in cancer cell lines |
Q & A
Basic: What are the standard synthetic routes for N-(Benzo[d][1,3]dioxol-5-yl)-1-benzylpiperidin-4-amine?
Methodological Answer:
The compound is typically synthesized via copper-catalyzed carbonylative multi-component reactions. A representative procedure involves:
- Reactants : trans-β-methylstyrene (0.2 mmol), benzo[d][1,3]dioxol-5-amine (2.5 equiv.), and CO as a carbonyl source.
- Catalyst : Copper-based systems under inert atmosphere.
- Purification : Flash chromatography (n-pentane/ethyl acetate = 6:1, Rf = 0.2) yields a white solid with ~58% efficiency .
Alternative routes include condensation of benzylpiperidine derivatives with benzo[d][1,3]dioxol-5-amine under reductive amination conditions, though yields vary based on substituent steric effects .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- PPE : Use P95/P1 respirators (US) or ABEK-P2 (EU) for particulate protection. Wear nitrile gloves and chemical-resistant lab coats .
- Ventilation : Employ fume hoods to avoid inhalation of decomposition products (e.g., benzodioxole-derived volatiles).
- Storage : Store at 2–8°C under nitrogen to prevent degradation. Note that DSC data indicate thermal instability above 150°C .
- Mutagenicity : Ames testing shows low mutagenic potential, but handle with precautions akin to benzyl chloride derivatives .
Basic: How is the compound characterized structurally post-synthesis?
Methodological Answer:
- Chromatography : TLC (Rf = 0.2) and HPLC (C18 column, acetonitrile/water gradient) confirm purity .
- Spectroscopy :
- Elemental Analysis : Validate C, H, N content (±0.3% theoretical) .
Advanced: What strategies optimize the yield of multi-step syntheses involving this compound?
Methodological Answer:
- Catalyst Tuning : Increase copper catalyst loading to 10 mol% to enhance carbonylative coupling efficiency .
- Solvent Optimization : Use dichloromethane (DCM) for Schlenk techniques to stabilize intermediates .
- Temperature Control : Maintain reactions at –20°C during imine formation to suppress side reactions .
- Workflow : Sequential purification (e.g., silica gel → preparative HPLC) improves final purity to >95% .
Advanced: How does the benzo[d][1,3]dioxole moiety influence the compound's pharmacokinetic properties?
Methodological Answer:
- Metabolism : The dioxole ring undergoes O-demethylenation to form o-quinones, a primary metabolic pathway detected via LC-MS/MS .
- Bioavailability : LogP ~2.1 (calculated) suggests moderate blood-brain barrier penetration.
- Enzyme Interactions : The moiety enhances binding to cytochrome P450 2D6 (Ki = 4.2 µM), necessitating metabolic stability assays .
Advanced: What structural modifications enhance target binding affinity in analogs?
Methodological Answer:
- Piperidine Substitution : Replace benzyl with 4-fluorobenzyl (IC50 reduced from 120 nM to 45 nM for uPAR binding) .
- Benzodioxole Replacement : Swap with 3,4-dimethoxyphenyl to improve solubility (logS increases by 0.8 units) .
- Hybrid Derivatives : Conjugation with azetidinone rings (e.g., trans-4-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorophenyl)azetidin-2-one) boosts selectivity for σ-1 receptors .
Advanced: What analytical techniques resolve data contradictions in impurity profiling?
Methodological Answer:
- Orthogonal Methods :
- Quantitative 1H NMR : Use maleic acid as an internal standard for purity validation (±2% accuracy) .
Advanced: How does the compound's conformational flexibility affect its biological activity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulations (AMBER force field) reveal a 120° dihedral angle between benzodioxole and piperidine, favoring hydrophobic pocket binding .
- Crystal Structures : X-ray data show that the benzyl group adopts a chair conformation in piperidine, stabilizing interactions with kinase ATP-binding sites .
- SAR Studies : Rigid analogs (e.g., spirocyclic derivatives) exhibit reduced off-target effects but lower solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
